Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)

Complexometric titration Stability constant Alkaline-earth selectivity

Researchers face a critical limitation: Na₂EDTA alters platelet morphology, while Ca-EDTA fails as an anticoagulant. Ba-EDTA is one of only two EDTA chelates achieving both anticoagulant efficacy and platelet preservation. • Prevents clotting without platelet shape change or Ac-globulin destruction • Enables barite scale dissolution (25.6 g/L, 200°F) with lower formation damage • Directs submicron BaSO₄ synthesis via controlled Ba²⁺ release at pH 9-10 Supplied with Certificate of Analysis. Request quote for bulk orders.

Molecular Formula C10H16BaN2O8+2
Molecular Weight 429.57 g/mol
CAS No. 25737-53-5
Cat. No. B12670881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
CAS25737-53-5
Molecular FormulaC10H16BaN2O8+2
Molecular Weight429.57 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2]
InChIInChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2
InChIKeyMASKRDCJSCCWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ba-EDTA (CAS 25737-53-5): Compound Identity and Procurement Context


Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) (CAS 25737-53-5), systematically referred to as the barium salt of ethylenediaminetetraacetic acid (Ba-EDTA), is a 1:1 alkaline-earth metal–aminopolycarboxylate chelate with the molecular formula C₁₀H₁₈BaN₂O₈ and a molecular weight of 431.59 g·mol⁻¹ . As a member of the EDTA–divalent metal complex family, it shares the hexadentate coordination geometry common to Ca-EDTA, Mg-EDTA, and Sr-EDTA, yet it occupies a distinct position within the thermodynamic stability hierarchy (log K ≈ 7.76) that governs its functional selectivity in analytical, biomedical, and industrial contexts [1]. The compound is registered under EINECS number 247-217-9 and is subject to harmonised regulatory oversight under the EU CLP Regulation as a barium salt [2].

Why Generic Substitution of Alkaline-Earth EDTA Chelates Is Not Scientifically Valid


Although Ba-EDTA, Ca-EDTA, Mg-EDTA, and Sr-EDTA all share the EDTA⁴⁻ ligand backbone and 1:1 stoichiometry, their thermodynamic stability constants span a log K range of approximately 7.76 (Ba²⁺) to 10.70 (Ca²⁺) at 20 °C and ionic strength 0.1 M [1]. This ~1,000-fold difference in formation constant translates directly into functional divergence: Ba-EDTA remains intact as an anticoagulant in whole blood whereas Ca-EDTA fails to prevent clotting because its stability constant exceeds that of calcium's physiological binding partners [2]. Furthermore, the pH-dependent conditional stability of Ba-EDTA governs barium release kinetics in particle synthesis, a property not replicable by Mg-EDTA or Ca-EDTA [3]. Generic interchange therefore risks both analytical inaccuracy and process failure.

Quantitative Differential Evidence for Ba-EDTA vs. Closest Analogs


Thermodynamic Stability Ranking Among Alkaline-Earth EDTA Chelates

The thermodynamic stability constant (log K) of Ba-EDTA is 7.76, markedly lower than that of Ca-EDTA (10.59–10.70), Mg-EDTA (8.69), and Sr-EDTA (8.63), all measured under comparable conditions (20 °C, ionic strength 0.1 M) [1]. This positions Ba-EDTA as the weakest alkaline-earth EDTA chelate, a property that directly determines its displacement behavior in complexometric titration and ion-exchange protocols. The negative logarithm of the instability constant (pK) for Ba-EDTA is 7.76, versus 8.63 for Sr-EDTA and 10.70 for Ca-EDTA, confirming that Ba²⁺ is the most readily displaced alkaline-earth cation from its EDTA complex [2].

Complexometric titration Stability constant Alkaline-earth selectivity Analytical chemistry

Anticoagulant Activity and Platelet Preservation in Whole Blood

In a direct head-to-head comparison of metal-EDTA chelates on human whole blood clotting, Ba-EDTA and Mg-EDTA both prevented clot formation, whereas Ca-EDTA and Sr-EDTA failed to act as effective anticoagulants [1]. The mechanistic basis is that Ca-EDTA has a stability constant (log K = 10.59) higher than that of calcium's physiological binding partners, rendering it unable to sequester ionized Ca²⁺ from the coagulation cascade. In contrast, Ba-EDTA (log K = 7.76) and Mg-EDTA (log K = 8.69) both have stability constants below the calcium threshold, permitting effective Ca²⁺ chelation and anticoagulation [2]. Blood anticoagulated with Ba-EDTA or Mg-EDTA also avoided the peculiar platelet abnormalities—prolonged thrombin clotting time, rapid Ac-globulin destruction, and spherical platelet morphology—characteristic of disodium EDTA blood [1].

Hematology Anticoagulant Platelet preservation Clinical laboratory

Ion-Exchange Chromatographic Elution pH and Ra-EDTA Co-Elution

In ion-exchange chromatography on Dowex 50W-X8 resin with EDTA as the eluting ligand, Ca-EDTA elutes selectively at pH 5.3, while Ba-EDTA and Ra-EDTA co-elute quantitatively between pH 8 and 11 [1]. This pH-dependent elution profile is governed by the differential conditional stability of each M²⁺-EDTA complex and has been reproduced across three different resin types (Dowex 50W-X8, AG 50W-X8, Merk I) with no significant differences [1]. The underlying stability constants, determined independently by the ion-exchange method with ¹³³Ba and ²²⁶Ra radiotracers, confirm that BaEDTA²⁻ (log K = 9.86 ± 0.09 at zero ionic strength, 25 °C) and RaEDTA²⁻ (log K = 9.13 ± 0.07) are sufficiently close in magnitude that chromatographic co-elution is predicted and observed [2].

Radiochemistry Ion-exchange chromatography Radium separation Environmental remediation

Barite Dissolution Efficiency and Formation Damage Potential

In a comparative study of chelating agents for industrial barite (BaSO₄) dissolution under simulated wellbore conditions, EDTA-K₄ at 20 wt.% concentration dissolved 25.6 g/L of barite after 24 hours at 200 °F and pH > 11, compared with 26.8 g/L for DTPA-K₅ under identical conditions [1]. While DTPA-K₅ showed a marginal ~5% higher absolute dissolution capacity, EDTA-based formulations have been independently identified as the more selective ligand for barite dissolution when considering formation damage potential—EDTA caused less collateral dissolution of reservoir minerals (quartz, feldspar, kaolinite) than commercial DTPA-based dissolvers [2]. Furthermore, under optimized room-temperature conditions (pH 13, 30 h, 2 M EDTA), EDTA outperformed DTPA and EDTA/DTPA mixtures for complete barite dissolution [3].

Oilfield scale removal Barite dissolution Chelating agents Formation damage

Microbial Biodegradation Kinetics by Strain BNC1

Metal-EDTA chelates with thermodynamic stability constants below 10¹² are readily mineralized by whole cells of the bacterial strain BNC1 (Agrobacterium sp.). Ba-EDTA, Ca-EDTA, and Mg-EDTA all exhibited maximum specific turnover rates of approximately 20 μmol g protein⁻¹ min⁻¹, while Mn-EDTA showed a slightly lower rate of 15 μmol g protein⁻¹ min⁻¹ [1]. Chelates with stability constants greater than 10¹² (e.g., Zn-EDTA, Fe(III)-EDTA) were not oxidized at significant rates, confirming that thermodynamic stability—not metal identity—is the primary determinant of biodegradability within this class [1]. Notably, cell-free extracts of strain BNC1 oxidized Ba-EDTA, Co-EDTA, Mg-EDTA, Mn-EDTA, and Zn-EDTA, but did not oxidize Ca-EDTA, Cd-EDTA, Cu-EDTA, Fe-EDTA, Pb-EDTA, or Sn-EDTA, indicating a distinct enzymatic specificity at the subcellular level [2].

Biodegradation Environmental fate EDTA chelates Wastewater treatment

Conditional Stability in Submicron BaSO₄ Particle Synthesis

The conditional formation constants of Ba-EDTA at varying pH were calculated and experimentally validated to demonstrate that EDTA effectively controls Ba²⁺ release kinetics during BaSO₄ precipitation. At pH 9–10, the Ba-EDTA complex yields spherical, well-dispersed submicron BaSO₄ particles, whereas other pH conditions produce irregular morphologies [1]. The Ba-EDTA complex regulates the free Ba²⁺ concentration such that the SO₄²⁻ addition rate has minimal impact on particle morphology—a clear demonstration that Ba-EDTA conditional stability, not diffusion kinetics, dominates the precipitation pathway [1]. This pH-dependent particle morphology control is a property unique to the Ba-EDTA system and not transferable to Ca-EDTA or Mg-EDTA in the context of BaSO₄ synthesis, since the latter complexes would introduce competing cation incorporation [2]. FTIR analysis confirmed that the resulting BaSO₄ particles carry adsorbed EDTA functional groups, further modifying surface charge (IEP shifted to pH 6.92) [3].

Materials synthesis Particle engineering Barium sulfate Chelate-controlled precipitation

Validated Research and Industrial Application Scenarios


Platelet-Morphology-Preserving Anticoagulant Formulation

Based on the direct head-to-head evidence that Ba-EDTA prevents whole blood clotting while avoiding the platelet shape change, prolonged thrombin time, and Ac-globulin destruction associated with Na₂EDTA [1], this compound can be formulated into blood collection tubes for specialized coagulation studies where platelet disk morphology and functional adhesiveness must be preserved. Unlike Ca-EDTA, which fails as an anticoagulant entirely, and Sr-EDTA, which is ineffective, Ba-EDTA and Mg-EDTA are the only EDTA chelates that meet both anticoagulant efficacy and platelet preservation criteria simultaneously.

Radiochemical ²²⁶Ra Separation via EDTA-Mediated Ion Exchange

The pH-dependent elution profile—Ca-EDTA at pH 5.3, Ba-EDTA/Ra-EDTA co-elution at pH 8–11—provides the operational basis for sequential alkaline-earth separation on Dowex 50W-X8 or equivalent cation exchange resins [2]. Using EDTA solutions at controlled pH, 80–85% of ²²⁶Ra can be extracted from uranium mill tailings [3]. Ba-EDTA's close stability constant match with Ra-EDTA (Δlog K ≈ 0.73 at zero ionic strength) is the thermodynamic justification for their co-elution, making Ba-EDTA the reference complex for predicting radium behavior in EDTA-based decontamination processes.

Formation-Damage-Conscious Barite Scale Dissolver

In wellbore scale removal operations, EDTA-K₄ achieves 25.6 g/L barite dissolution under high-temperature (200 °F), high-pH (>11) conditions with a 24-hour soak [4]. Although DTPA-K₅ yields a marginally higher absolute dissolution (26.8 g/L), EDTA-based formulations demonstrate lower collateral dissolution of reservoir minerals (quartz, feldspar, kaolinite), reducing near-wellbore formation damage risk [5]. At room temperature and pH 13, EDTA outperforms DTPA for complete barite dissolution [6]. The dissolution product, Ba-EDTA, is the same chelate characterized in this guide, enabling direct linkage between scale removal chemistry and the thermodynamic/biodegradation data reported in Section 3.

Dual Source-and-Template Reagent for Submicron BaSO₄ Engineering

The conditional stability of Ba-EDTA at pH 9–10 enables the room-temperature synthesis of spherical, well-dispersed submicron BaSO₄ particles with surface-adsorbed EDTA functional groups and an isoelectric point of pH 6.92 [7]. Because Ba-EDTA controls Ba²⁺ release kinetics, the SO₄²⁻ addition rate becomes a non-critical process parameter, simplifying scale-up. This dual functionality—barium source plus morphology-directing chelate—cannot be replicated by Ca-EDTA or Mg-EDTA, as these would introduce foreign cation incorporation into the BaSO₄ lattice.

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